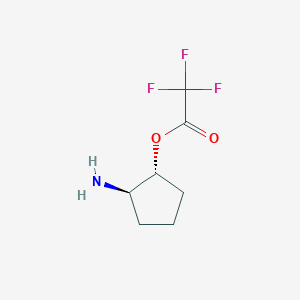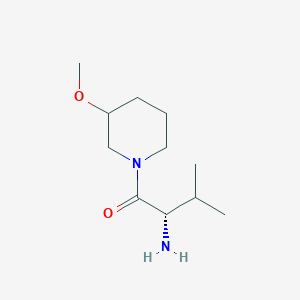![molecular formula C15H26N2O4 B15051237 tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B15051237.png)
tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrole ring fused with a hexahydropyrrolo ring, and functional groups such as tert-butyl, methoxyacetyl, and carboxylate. These structural features make it a valuable compound in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr condensation reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Formation of the Hexahydropyrrolo Ring: The hexahydropyrrolo ring can be formed through cyclization reactions involving appropriate precursors and catalysts.
Methoxyacetylation: The methoxyacetyl group can be introduced through acylation reactions using methoxyacetyl chloride in the presence of a base.
Analyse Des Réactions Chimiques
tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate undergoes various chemical reactions, including:
Applications De Recherche Scientifique
tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate can be compared with similar compounds such as:
tert-Butyl 2-methyl 1H-pyrrole-1,2(2H,5H)-dicarboxylate: This compound has a similar pyrrole ring structure but lacks the methoxyacetyl group, making it less versatile in certain applications.
tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols: These compounds have a different heterocyclic core but share the tert-butyl group, which enhances their stability and biological activity.
Propriétés
Formule moléculaire |
C15H26N2O4 |
|---|---|
Poids moléculaire |
298.38 g/mol |
Nom IUPAC |
tert-butyl 5-(2-methoxyacetyl)-6-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[3,4-b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C15H26N2O4/c1-10-13-11(8-17(10)12(18)9-20-5)6-7-16(13)14(19)21-15(2,3)4/h10-11,13H,6-9H2,1-5H3 |
Clé InChI |
FQQNJXGXJBUWOL-UHFFFAOYSA-N |
SMILES canonique |
CC1C2C(CCN2C(=O)OC(C)(C)C)CN1C(=O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


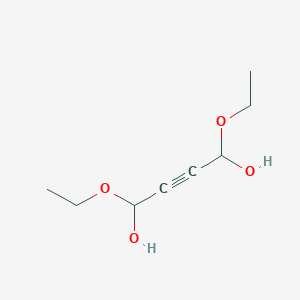
![1-ethyl-4-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B15051169.png)
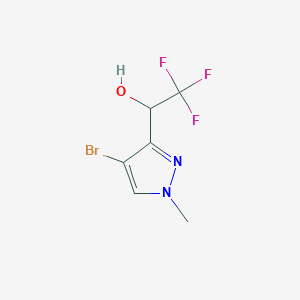
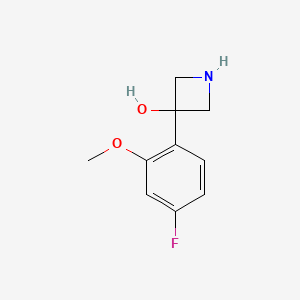
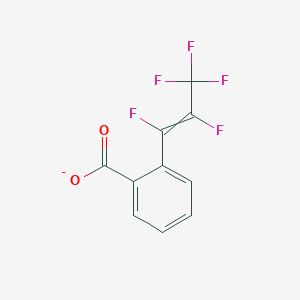
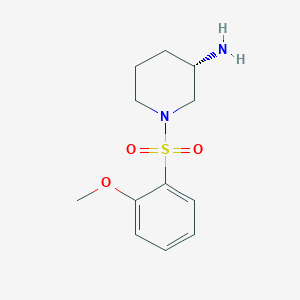
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B15051205.png)
![1,5-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine](/img/structure/B15051211.png)
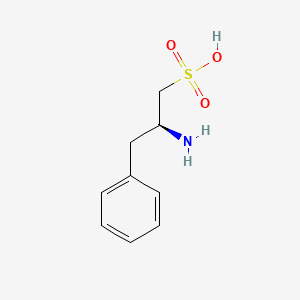
![1-(difluoromethyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B15051218.png)
amine](/img/structure/B15051223.png)
